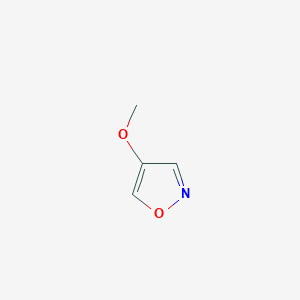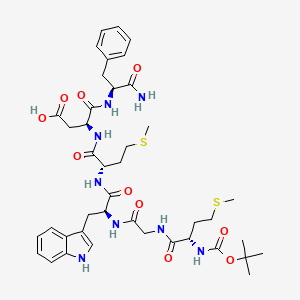
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Vue d'ensemble
Description
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide composed of six amino acids: methionine, glycine, tryptophan, methionine, aspartic acid, and phenylalanine. The peptide is protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and has an amide group at the C-terminus. This compound is primarily used in scientific research and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Each subsequent amino acid is added sequentially, with the Boc group protecting the N-terminus of each amino acid to prevent unwanted reactions. The Boc group is removed using trifluoroacetic acid (TFA) before the next amino acid is added .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: TFA is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Deprotected peptide with a free N-terminus.
Applications De Recherche Scientifique
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It is employed in drug development and design, particularly in the study of peptide-based therapeutics.
Industry: It is utilized in the development of biosensors and diagnostic assays
Mécanisme D'action
The mechanism of action of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 depends on its specific application. In general, peptides like this one interact with molecular targets such as enzymes, receptors, or other proteins. The Boc group protects the N-terminus during synthesis but is removed for biological activity. The peptide can then bind to its target, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetragastrin (Trp-Met-Asp-Phe-NH2): A shorter peptide with similar amino acid composition.
Pentagastrin (Boc-beta Ala-Trp-Met-Asp-Phe-NH2): Contains an additional beta-alanine residue.
Gastrin-related peptide (Trp-Met-Arg-Phe-NH2): Similar structure but with an arginine residue instead of aspartic acid.
Uniqueness
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is unique due to its specific sequence and the presence of two methionine residues, which can undergo oxidation. The Boc protection allows for selective deprotection and functionalization, making it versatile for various research applications .
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNBFKNPGFMLFA-XDIGFQIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


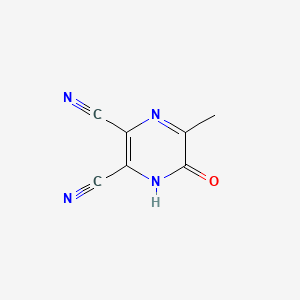

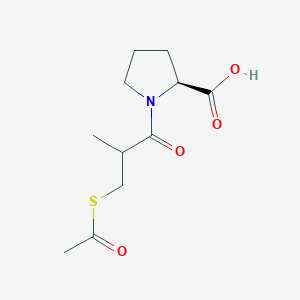
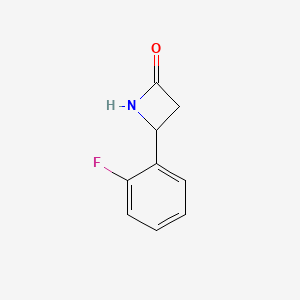
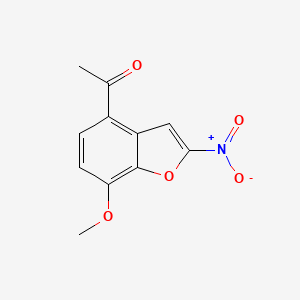

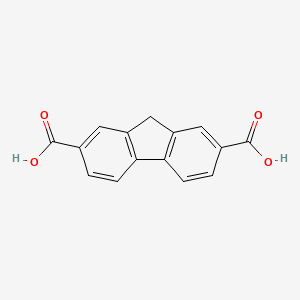
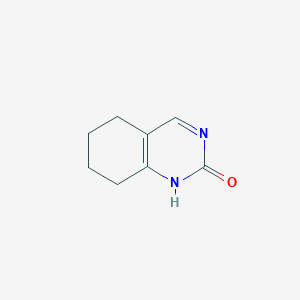

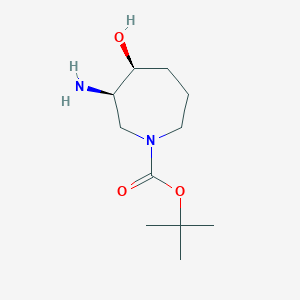

![1,4-Dioxa-7-azaspiro[4.5]dec-9-ene](/img/structure/B1640996.png)
![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)
